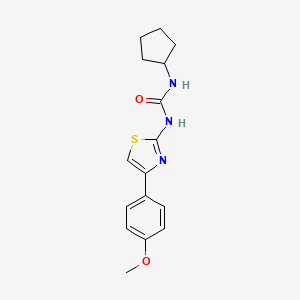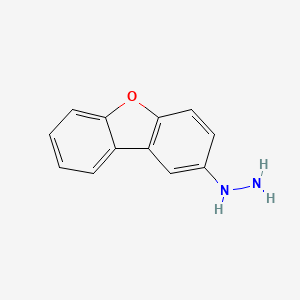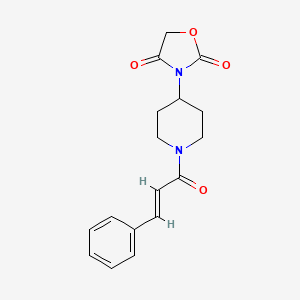
(E)-3-(1-cinnamoylpiperidin-4-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(1-cinnamoylpiperidin-4-yl)oxazolidine-2,4-dione, also known as CPD-66, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the oxazolidinone family of compounds, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
- Oxazolidine-2,4-dione Synthesis : The oxazolidine-2,4-dione motif, a key structural component in biologically significant compounds, can be synthesized through a novel tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide. This method provides a convenient access to various oxazolidine-2,4-diones using mild and transition-metal-free conditions (Zhang et al., 2015).
- Versatile Synthesis Approach : A versatile synthesis of 1,3-oxazolidine-2,4-diones has been developed through a two-step reaction sequence starting from α-ketols and isocyanates. This approach allows access to 5,5-disubstituted 1,3-oxazolidine-2,4-diones in good yields from functionalized α-ketols (Merino et al., 2010).
Biological and Medicinal Applications
- Inhibition of Serine Proteases : Oxazolidine-2,4-diones have been identified as potent pseudo-irreversible inhibitors of serine proteases, including human neutrophil elastase and proteinase-3. This suggests their potential in developing new classes of serine protease inhibitors (Santana et al., 2012).
Agricultural Applications
- Fungicide Development : Famoxadone, an agricultural fungicide, is a member of the oxazolidinone class and shows excellent control of plant pathogens. Its synthesis and structure-activity relationships highlight the importance of the oxazolidine-2,4-dione structure in agricultural applications (Sternberg et al., 2001).
properties
IUPAC Name |
3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-15(7-6-13-4-2-1-3-5-13)18-10-8-14(9-11-18)19-16(21)12-23-17(19)22/h1-7,14H,8-12H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTURTZZWAQVFI-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid](/img/structure/B2420585.png)
![Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2420588.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate](/img/structure/B2420590.png)
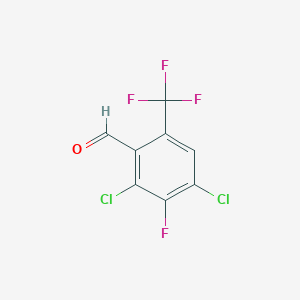
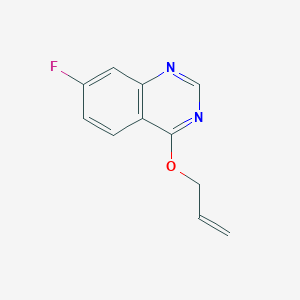

![3-(3-bromophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2420597.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2420599.png)
![2-Pyrazol-1-yl-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2420600.png)
